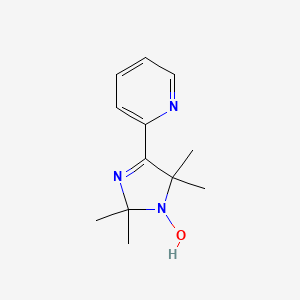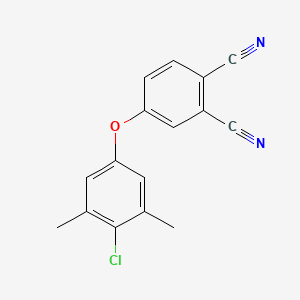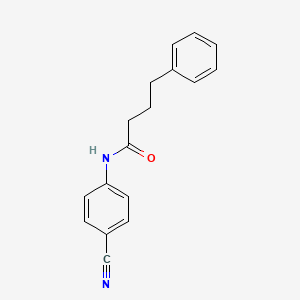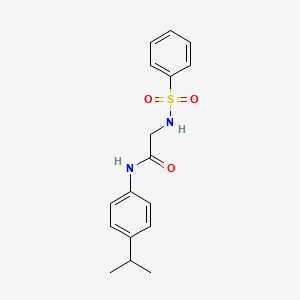![molecular formula C22H17NO3 B5696112 N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as DMHBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMHBC is a member of the benzo[f]chromene family, which has been shown to possess various biological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing inflammation and oxidative stress in various tissues. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also possesses antioxidant properties, by scavenging free radicals and reducing lipid peroxidation. Additionally, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to modulate the immune system, by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad spectrum of biological activities. However, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Future research on N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the optimization of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide synthesis and formulation should be explored to improve its bioavailability and pharmacokinetics. The elucidation of the mechanism of action of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide should also be a priority, to better understand its biological activities and potential clinical applications.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized through a multistep process involving the condensation of 2,4-dimethylphenylacetic acid with salicylaldehyde, followed by cyclization and amidation. The yield of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also possesses anti-inflammatory properties, by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-13-7-9-19(14(2)11-13)23-21(24)18-12-17-16-6-4-3-5-15(16)8-10-20(17)26-22(18)25/h3-12H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCXLIXDCZOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)


![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)






![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)